3-Propylmorpholine
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Overview
Description
3-Propylmorpholine is an organic compound with the chemical formula C7H15NO. It is a morpholine derivative characterized by the presence of a propyl group attached to the nitrogen atom of the morpholine ring. This compound is a colorless liquid at room temperature and is soluble in most organic solvents. It is known for its relatively low toxicity and volatility, making it a useful solvent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylmorpholine can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with propyl halides under basic conditions. For example, morpholine can react with 1-bromopropane in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically requires heating to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process involving the reaction of morpholine with propyl halides, followed by purification steps to achieve the desired purity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Propylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholines depending on the substituent introduced
Scientific Research Applications
3-Propylmorpholine has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its morpholine backbone.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which it is used .
Comparison with Similar Compounds
- 4-Ethylmorpholine
- 4-Methylmorpholine
- 2-(2-Methoxyethyl)morpholine
Comparison: 3-Propylmorpholine is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. For example, 4-ethylmorpholine and 4-methylmorpholine have different alkyl groups attached to the nitrogen atom, leading to variations in their reactivity and applications. The propyl group in this compound provides a balance between hydrophobicity and reactivity, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
3-propylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQSRFDVDVZRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605663 |
Source
|
Record name | 3-Propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19856-81-6 |
Source
|
Record name | 3-Propylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19856-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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